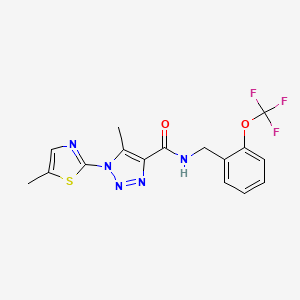

5-methyl-1-(5-methylthiazol-2-yl)-N-(2-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-methyl-1-(5-methyl-1,3-thiazol-2-yl)-N-[[2-(trifluoromethoxy)phenyl]methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O2S/c1-9-7-21-15(27-9)24-10(2)13(22-23-24)14(25)20-8-11-5-3-4-6-12(11)26-16(17,18)19/h3-7H,8H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUKREBEZZRWSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Methyl-1-(5-methylthiazol-2-yl)-N-(2-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide is a novel compound exhibiting significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of a thiazole moiety and a trifluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent. Below are the key findings from recent research:

Antimicrobial Activity

Research indicates that compounds containing the triazole structure exhibit strong antimicrobial properties. For instance, derivatives similar to 5-methyl-1-(5-methylthiazol-2-yl) have demonstrated efficacy against Mycobacterium tuberculosis and other resistant strains. In vitro studies showed that certain triazole derivatives had minimum inhibitory concentrations (MIC) lower than traditional antibiotics like ethambutol .

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| This compound | 3.1 | M. tuberculosis |

| Ethambutol | 6.25 | M. tuberculosis |

Anticancer Activity

The compound has also shown promise in cancer research. Triazoles are known to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In a study evaluating the cytotoxic effects on human cancer cells, the compound exhibited significant growth inhibition compared to control groups .

The proposed mechanism of action involves the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. The triazole ring likely interacts with target sites through hydrogen bonding and hydrophobic interactions, disrupting normal cellular functions.

Case Studies

Several case studies have documented the effectiveness of similar triazole compounds:

- Study on Antimycobacterial Activity : A series of 4-phenyl-[1,2,3]-triazoles were synthesized and tested against M. tuberculosis, revealing that modifications in the phenyl ring significantly affected activity levels .

- Cytotoxicity Evaluation : In vitro assays demonstrated that triazole derivatives could inhibit the growth of various cancer cell lines, with IC50 values indicating potent activity against breast and lung cancers .

Comparison with Similar Compounds

Structural Analogues of the 1,2,3-Triazole Core

Substituent Variations at Position 1

- 5-Methylthiazole vs. Aryl Groups: The 5-methylthiazole substituent distinguishes this compound from analogs like 5-ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o) .

Substituent Variations at the Carboxamide Nitrogen

- N-(2-(Trifluoromethoxy)benzyl) vs. N-(Quinolin-2-yl): The trifluoromethoxy group increases lipophilicity (logP) and electron-withdrawing effects, which may enhance blood-brain barrier penetration compared to the polar quinoline group in 3o . However, this could reduce aqueous solubility.

Key Functional Group Comparisons

Thiazole vs. Thiadiazole and Oxazole Moieties

- 5-Methylthiazole vs.

Trifluoromethoxy vs. Methoxy or Halogen Substituents

- The CF3O group in the target compound provides greater resistance to oxidative metabolism compared to methoxy or chloro substituents in analogs like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Accessibility : The target compound likely follows a route similar to N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives , involving thionyl chloride-mediated activation of the carboxylic acid followed by amine coupling .

- Biological Activity : While direct data are unavailable, the trifluoromethoxy group’s electron-withdrawing nature and thiazole’s aromaticity suggest improved target engagement compared to analogs with methoxy or alkyl groups .

- Metabolic Stability : The CF3O group and methylthiazole may reduce cytochrome P450-mediated metabolism, extending half-life relative to compounds like 3o .

Q & A

Q. Key Intermediates :

5-Methyl-1H-1,2,3-triazole-4-carboxylic acid.

2-(Trifluoromethoxy)benzylamine.

5-Methylthiazole-2-yl precursor (e.g., 2-chloro-5-methylthiazole).

How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Answer:

Spectroscopic Techniques :

- 1H/13C NMR : Confirm regiochemistry of the triazole ring and substitution patterns. For example, the methyl group on the triazole appears as a singlet (~2.5 ppm), while the trifluoromethoxy benzyl protons show distinct splitting .

- IR Spectroscopy : Validate amide C=O stretching (~1650–1700 cm⁻¹) and triazole/triazolyl-thiazole ring vibrations (~1500–1600 cm⁻¹) .

- HRMS : Confirm molecular formula (e.g., C₁₇H₁₅F₃N₆O₂S) with <2 ppm error .

Q. Chromatographic Methods :

- HPLC : Use a C18 column with acetonitrile/water gradients (e.g., 60:40 v/v) to assess purity (>95%). emphasizes the importance of retention time reproducibility for analogs .

- TLC : Monitor reaction progress using silica gel plates and UV visualization .

What in vitro assays are recommended for preliminary evaluation of this compound's biological activity?

Answer:

- Enzyme Inhibition Assays : Test against kinases or COX-1/2 enzymes using fluorogenic substrates (e.g., ATPase assays for kinase activity). and describe COX inhibition protocols for triazole derivatives .

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria. highlights pH-dependent antimicrobial activity, necessitating buffer optimization .

- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. references docking studies to prioritize target cells .

What strategies can be employed to optimize the yield of the trifluoromethoxybenzyl moiety during coupling reactions?

Answer:

- Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) to enhance solubility of the benzylamine intermediate. demonstrates improved yields in DMF with K₂CO₃ as a base .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings if aryl halides are intermediates.

- Temperature Control : Maintain reactions at 0–5°C during acyl chloride formation to minimize side reactions .

Q. Troubleshooting Low Yields :

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).

- Use Schlenk techniques to exclude moisture for moisture-sensitive steps .

How can researchers resolve contradictions in biological activity data across different assay systems?

Answer:

- Cross-Validation : Replicate assays in orthogonal systems (e.g., enzymatic vs. cell-based assays). notes discrepancies in COX-1/2 inhibition due to enzyme source variations .

- Assay Condition Harmonization : Standardize pH, temperature, and cofactor concentrations. shows that antimicrobial activity of thiadiazoles is pH-sensitive .

- Metabolic Stability Checks : Use liver microsomes to rule out rapid degradation in cell-based assays .

Q. Advanced Approach :

- Molecular Dynamics Simulations : Model compound-target interactions to explain differential binding affinities (e.g., ’s docking poses for analogous compounds) .

What computational approaches are suitable for predicting the binding affinity and selectivity of this compound towards potential molecular targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen targets like kinases or GPCRs. provides precedent for docking triazole-thiazole hybrids into active sites .

- Quantum Mechanical Calculations : Apply DFT (e.g., Gaussian 16) to study electronic effects of the trifluoromethoxy group on binding .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and key residue interactions .

Q. Validation :

- Compare computational predictions with experimental SAR data (e.g., IC₅₀ values from Question 3).

How can researchers design derivatives to improve solubility without compromising bioactivity?

Answer:

- Structural Modifications :

- Introduce hydrophilic groups (e.g., -OH, -NH₂) on the benzyl ring. suggests amino or methoxy substitutions enhance aqueous solubility .

- Replace the trifluoromethoxy group with sulfonamides (better solubility but similar electronegativity).

- Formulation Strategies :

Q. Analytical Confirmation :

- Measure logP via shake-flask method or HPLC-derived parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.